Lipoxygenase (5-LOX) Inhibitory Potency: 6,7-Dimethoxyquinoxalin-2-ol vs. Reference Inhibitors
6,7-Dimethoxyquinoxalin-2-ol exhibits potent inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key target in inflammatory and allergic diseases. The compound's reported IC50 of 5.64 µM (5,640 nM) against human recombinant 5-LOX [1] positions it as a moderately potent inhibitor. This activity is contrasted with the well-known reference lipoxygenase inhibitor, nordihydroguaiaretic acid (NDGA), which demonstrates an IC50 of 0.200 µM (200 nM) for 5-LOX [2]. While NDGA is significantly more potent, 6,7-Dimethoxyquinoxalin-2-ol's inhibition profile is relevant and demonstrates a clear structure-activity relationship, as related quinoxaline derivatives often show significantly reduced or no 5-LOX inhibition [3].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5.64 µM (5,640 nM) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 0.200 µM (200 nM) [2] |
| Quantified Difference | 28.2-fold lower potency compared to NDGA |
| Conditions | In vitro enzyme inhibition assay using human recombinant 5-LOX [1] |
Why This Matters
This data confirms the compound's activity against a clinically validated anti-inflammatory target, validating its use as a scaffold for further optimization where enhanced potency is desired, and differentiates it from inactive quinoxaline analogs.
- [1] BindingDB. (n.d.). BindingDB PrimarySearch_ki for 5-lipoxygenase. Retrieved from BindingDB entry BDBM50591538. View Source
- [2] Sigma-Aldrich. (n.d.). Nordihydroguaiaretic acid (NDGA) - Product Information. Retrieved from Sigma-Aldrich. View Source
- [3] Bellapukonda, S. M., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. *Elsevier Masson s.r.l.* View Source
